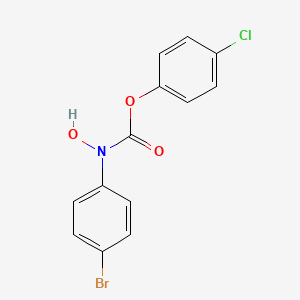
Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid group attached to a 4-bromophenyl group and a 4-chlorophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester typically involves the reaction of 4-bromophenol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (4-bromophenyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, methyl ester
Uniqueness
Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9BrClNO3 |
|---|---|
Molecular Weight |
342.57 g/mol |
IUPAC Name |
(4-chlorophenyl) N-(4-bromophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C13H9BrClNO3/c14-9-1-5-11(6-2-9)16(18)13(17)19-12-7-3-10(15)4-8-12/h1-8,18H |
InChI Key |
HUJHHRFWQODVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)OC2=CC=C(C=C2)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















